molecular formula C10H19BrO B1278384 10-Bromodecanal CAS No. 85920-81-6

10-Bromodecanal

Cat. No. B1278384
CAS RN: 85920-81-6
M. Wt: 235.16 g/mol
InChI Key: JRVIFIREWVQSDU-UHFFFAOYSA-N
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Description

10-Bromodecanal is a brominated organic compound that is of interest in various chemical syntheses and research studies. While the provided papers do not directly discuss 10-Bromodecanal, they do provide insights into related brominated compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics and potential applications of 10-Bromodecanal.

Synthesis Analysis

The synthesis of brominated organic compounds often involves the use of molecular bromine or other brominating agents. For instance, the synthesis of novel bromophenols involved bromination with molecular bromine and subsequent O-demethylation with BBr3 . Similarly, the synthesis of 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone was achieved by reacting Thymoquinone with bromoundecanoic acid . The optimized synthesis of 10-bromo-1-decanol from decane-1,10-diol also utilized aqueous HBr and a phase transfer catalyst . These methods could potentially be adapted for the synthesis of 10-Bromodecanal.

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using various spectroscopic techniques. For example, the structure of bromoform was evaluated using microwave spectroscopy , while the crystal structure of 10-bromo-2,3,5,6,7,11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one was determined by X-ray crystallography . These techniques provide detailed information about bond lengths, angles, and the overall geometry of the molecules, which are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Brominated compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including substitution, cyclization, and coupling reactions. The presence of a bromine atom can facilitate nucleophilic substitution reactions, as seen in the synthesis of 2-bromoamides . The reactivity of brominated compounds can also be harnessed for the synthesis of compounds with biological interest, such as the inhibitory effects on paraoxonase-1 observed for synthesized bromophenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. These properties include melting and boiling points, solubility, density, and reactivity. The crystal structure of 10-bromoanthrone revealed a 'butterfly' shape of the molecule, which can affect its physical properties . The use of bromine and bromo-organic compounds in organic synthesis is well-documented, and their properties are exploited for various transformations .

Scientific Research Applications

Electrophilic Bromination in Biomedical Applications

10-Bromodecanal and its derivatives, like 10-bromo analogs, show significant applications in biomedical research. For instance, bacteriopyropheophorbide-a and ring-B reduced pyropheophorbide-a, upon reaction with N-bromosuccinamide (NBS), provide 10-bromo analogs. These brominated chlorins and bacteriochlorins facilitate the introduction of various functionalities, which could be crucial in developing improved agents for biomedical applications and supramolecular chemistry (Ethirajan et al., 2011).

Synthesis of Biologically Relevant Targets

10-Bromodecanal derivatives play a role in the synthesis of biologically relevant compounds. The development of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters demonstrates their utility as common building blocks for pharmaceuticals and agrochemicals. These highly functionalizable pyridines are used to synthesize various biologically active compounds (Verdelet et al., 2011).

Enhancing DNA Damage in Cancer Therapy

Halogenated pyrimidine analogs, including bromodeoxyuridine (BrdUrd), are researched as potential clinical radiosensitizers. These analogs, at clinically achievable levels, have shown to significantly increase DNA single strand and double strand breaks, indicating their potential in enhancing the effectiveness of radiation therapy for cancer (Kinsella et al., 1987).

Role in Gene Transfer Efficiency

Alkyl-oligoamine derivatives of polyethylenimine, synthesized with omega-bromoalkylcarboxylic acids, demonstrate improved transfection efficiency in gene therapy. These derivatives balance hydrophobicity and primary amine content, crucial for creating an efficient and low-toxicity vector for gene transfer (Dehshahri et al., 2009).

Safety And Hazards

According to the Safety Data Sheet, in combustion, toxic fumes may form from 10-Bromodecanal . It’s important to handle this compound with care and follow safety guidelines .

properties

IUPAC Name

10-bromodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVIFIREWVQSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448882
Record name 10-bromodecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromodecanal

CAS RN

85920-81-6
Record name 10-bromodecanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
F Liu, X Kong, S Zhang, Z Zhang - Molecules, 2019 - mdpi.com
… stirred and ice-cooled solution of the crude 10-bromodecanal in anhydrous ethanol (300 mL). After … on silica (hexane/EtOAc (25:1, v/v)), which gave crude 1,l-diethoxy-10-bromodecanal. …
Number of citations: 3 www.mdpi.com
ED Reyes, NM Carballeira - Synthesis, 1996 - thieme-connect.com
… xanthus and Cyamopsis tetragonolobus, has been synthesized in 19% overall yield via the Wittig reaction of 4-methyl-1-pentyltriphenylphosphonium bromide and 10-bromodecanal. …
Number of citations: 9 www.thieme-connect.com
F Liu, L Guo, S Zhang, X Kong… - Pest Management …, 2021 - Wiley Online Library
… SiO 2 was used to chromatograph the residue, while the crude 10-bromodecanal was … into 300 mL of anhydrous ethanol solution containing crude 10-bromodecanal at 0 C. Later, the …
Number of citations: 5 onlinelibrary.wiley.com
K Mori - Bioscience, biotechnology, and biochemistry, 2009 - academic.oup.com
… This eventually resulted in contamination of final product 1 with 5–10% of inseparable 10-bromodecanal.) Desilylation of 6 with potassium carbonate in methanol afforded 1,1-diethoxy-…
Number of citations: 12 academic.oup.com
Y Guo, Z Gao, C Fan, J Chen, J Li, Y Huang… - …, 2018 - thieme-connect.com
… by the dehydration of urea and 10-bromodecanal would subsequently participate in the … with 10-bromodecanal to give a by-product IV; (ii) path b, another 10-bromodecanal reacts with I …
Number of citations: 11 www.thieme-connect.com
M Furber, RJK Taylor, SC Burford - Journal of the Chemical Society …, 1986 - pubs.rsc.org
Experimental conditions are described for the conversion of lithium dialkylcuprates into the corresponding doubly vinylogous 1Z,3Z-dienylcuprates using acetylene carbocupration. …
Number of citations: 35 pubs.rsc.org
WJ Gensler, JP Marshall, JJ Langone… - The Journal of Organic …, 1977 - ACS Publications
… After suitable treatment, the reaction mixture furnished 2.2 g of 10-bromodecanal ethylene glycol acetal (27), bp 109-113 C (0.017 mm). The yield from crude tosylate was 66%; the …
Number of citations: 18 pubs.acs.org
YT Lee, KW Cho, SC Shim - Bulletin of the Korean Chemical …, 1994 - koreascience.kr
Scheme 1. ism1-3 proposed by Hastings, an excited FMN 4a-hydroxide is assumed to be the primary excited species emitting biolu minescence. However, there are some experimental …
Number of citations: 1 koreascience.kr
M Ezawa, H Togo - European Journal of Organic Chemistry, 2017 - Wiley Online Library
… Aliphatic aldehydes such as 3-phenylpropionaldehyde (1r), cyclohexanecarboxaldehyde (1s), octanal (1t), 8-chlorooctanal (1u), and 10-bromodecanal (1v) were also treated with (…
JA McLean, B Morgan, JD Sweeney… - Journal of chemical …, 1989 - Springer
… 10-Bromodecanal (2) was obtained in two steps from 1,10decanediol (1), protected as its cyclic acetal 3, and coupled with the protected acetylenic alcohol 4 in moderate yield. Acidic …
Number of citations: 22 link.springer.com

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